molecular formula C7H9NO5 B12870804 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid CAS No. 857207-62-6

4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid

Cat. No.: B12870804
CAS No.: 857207-62-6
M. Wt: 187.15 g/mol
InChI Key: QSMOEOBDNHJNTD-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with a methoxy group and two carboxylic acid groups

Properties

CAS No.

857207-62-6

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

4-methoxy-2,5-dihydropyrrole-1,3-dicarboxylic acid

InChI

InChI=1S/C7H9NO5/c1-13-5-3-8(7(11)12)2-4(5)6(9)10/h2-3H2,1H3,(H,9,10)(H,11,12)

InChI Key

QSMOEOBDNHJNTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CN(C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method might include the reaction of a methoxy-substituted amine with a dicarboxylic acid derivative under acidic or basic conditions to form the pyrrole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions might reduce the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

Chemistry

In chemistry, 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid can be used as a building block for more complex molecules. Its derivatives might be used in the synthesis of polymers or as intermediates in organic synthesis.

Biology

Biologically, compounds with pyrrole rings are often investigated for their potential as pharmaceuticals. They might exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for drug development, particularly for targeting specific enzymes or receptors.

Industry

Industrially, such compounds might be used in the production of dyes, pigments, or as additives in materials to enhance their properties.

Mechanism of Action

The mechanism of action for compounds like 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid depends on their specific biological targets. They might interact with enzymes, receptors, or other proteins, altering their function. The methoxy and carboxylic acid groups can play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylic acid: Lacks the methoxy group and has different reactivity.

    3,4-Dimethoxypyrrole-2,5-dicarboxylic acid: Has additional methoxy groups, which can alter its chemical properties.

Uniqueness

4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both methoxy and carboxylic acid groups provides a versatile platform for further chemical modifications.

Biological Activity

4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid (CAS No. 857207-62-6) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and two carboxylic acid functionalities. The exploration of its biological activity encompasses various aspects, including antimicrobial properties, effects on quorum sensing, and potential therapeutic applications.

  • Molecular Formula: C₇H₉N₁O₅
  • Molecular Weight: 187.15 g/mol
  • CAS Number: 857207-62-6

Antimicrobial Properties

Recent studies have demonstrated that 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, which is notorious for its antibiotic resistance. In one notable study, the compound was found to significantly reduce the production of virulence factors associated with quorum sensing in P. aeruginosa at concentrations of 0.50 mg/mL to 1.00 mg/mL. This reduction was confirmed through scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM), which illustrated a disruption in biofilm architecture .

Quorum Sensing Inhibition

Quorum sensing (QS) is a critical process in bacterial communication that regulates virulence factor production and biofilm formation. The compound PT22, which is related to 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid, has been identified as a potent QS inhibitor. It significantly attenuated the expression of QS-related genes and enhanced the susceptibility of Pseudomonas aeruginosa to conventional antibiotics like gentamicin and piperacillin. This suggests that the compound could serve as an antibiotic accelerant against resistant strains by disrupting QS mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid against Staphylococcus aureus and Escherichia coli.
    • Methodology : Minimum inhibitory concentration (MIC) tests were conducted.
    • Findings : The compound demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against S. aureus, indicating strong antibacterial properties compared to controls like ciprofloxacin .
  • Quorum Sensing Study :
    • Objective : To assess the impact of PT22 on biofilm formation in Pseudomonas aeruginosa.
    • Methodology : Biofilm assays combined with RT-qPCR were employed.
    • Findings : PT22 significantly inhibited biofilm formation and increased survival rates in Galleria mellonella models treated with antibiotics .

Summary of Findings

Activity TypeObserved EffectReference
AntimicrobialInhibition of Pseudomonas aeruginosa biofilm
Quorum SensingReduction in QS-related virulence factors
Antibacterial EfficacyEffective against Staphylococcus aureus

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